![molecular formula C9H12F2N2O2 B1484472 3-Tert-butyl-6-(difluoromethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione CAS No. 2098103-07-0](/img/structure/B1484472.png)
3-Tert-butyl-6-(difluoromethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione
Overview
Description
The compound “3-Tert-butyl-6-(difluoromethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .
Molecular Structure Analysis
The tert-butyl group is a bulky group, which could influence the compound’s conformation and reactivity . The difluoromethyl group is an electron-withdrawing group, which could also affect the compound’s reactivity .Scientific Research Applications
Synthesis Methodologies
One significant area of research involves the development of novel synthesis methodologies for tetrahydropyrimidine derivatives. For instance, Mosslemin et al. (2004) described a method where tert-butyl isocyanide reacts with trifluoro-4-arylbutan-2,4-diones, resulting in the production of new trifluoromethylated furan derivatives through enolization-cyclization reactions (Mosslemin, Yavari, Anary‐Abbasinejad, & Nateghi, 2004). Similarly, the work of Takahashi, Nagaoka, and Inoue (2004) on the synthesis of trifluoromethylated pyrido[2,3-d]pyrimidine-2,4-diones showcases the use of aminouracils and trifluoromethylated compounds to create derivatives with potential for further application in medicinal chemistry (Takahashi, Nagaoka, & Inoue, 2004).
Structural Analysis
The structural analysis of tetrahydropyrimidine derivatives provides insights into their chemical behavior and potential applications. Trilleras et al. (2008) investigated hydrogen-bonded chains in specific derivatives, revealing how minor changes in substituents can significantly affect the hydrogen-bonded structures, offering a basis for designing compounds with tailored physical and chemical properties (Trilleras, Cruz, Cobo, Low, & Glidewell, 2008).
Chemical Properties and Reactivity
Research on the chemical properties and reactivity of tetrahydropyrimidine derivatives aims to expand their utility in various chemical syntheses. Rubinov, Zheldakova, Rubinova, and Baranovskii (2008) explored the synthesis and chemical properties of 3-acyl-tetrahydropyridine-2,4-diones, highlighting how these compounds react with carboxylic acid chlorides to produce acyl derivatives, which further react to create enamino derivatives, demonstrating a versatile chemistry useful for developing new pharmacophores (Rubinov, Zheldakova, Rubinova, & Baranovskii, 2008).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-tert-butyl-6-(difluoromethyl)-1H-pyrimidine-2,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12F2N2O2/c1-9(2,3)13-6(14)4-5(7(10)11)12-8(13)15/h4,7H,1-3H3,(H,12,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZEVCPZTGXNCRY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C(=O)C=C(NC1=O)C(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12F2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Tert-butyl-6-(difluoromethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.